REACTION_CXSMILES
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[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12]>>[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:12]
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Name
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|
Quantity
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0.16 g
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Type
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reactant
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Smiles
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C1(CCCC1)N
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Name
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|
Quantity
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2.9 mmol
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)Cl)C=CC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1)
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Type
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CUSTOM
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Details
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gave white crystals in 92% yield)
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Name
|
|
Type
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|
Smiles
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ClC=1C=C(C(=O)NC2CCCC2)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |